molecular formula C23H19N3O4 B2633767 5-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylbenzyl)pyridin-2(1H)-one CAS No. 1251600-44-8

5-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylbenzyl)pyridin-2(1H)-one

Cat. No. B2633767
CAS RN: 1251600-44-8
M. Wt: 401.422
InChI Key: OEBTVJGOOJCCQQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, and a pyridin-2(1H)-one group. The presence of these groups could potentially give the compound interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. The benzo[d][1,3]dioxol-5-yl group and the 1,2,4-oxadiazol-5-yl group are aromatic, which could contribute to the compound’s stability .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-donating and electron-withdrawing properties of its functional groups. For example, the benzo[d][1,3]dioxol-5-yl group is an electron-donating group, which could make the compound more reactive towards electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzo[d][1,3]dioxol-5-yl group could increase the compound’s lipophilicity, which could influence its solubility and absorption .

Scientific Research Applications

Synthesis and Application in Anticancer and Antimicrobial Activities

  • Antioxidant and Antimicrobial Activities

    A study focused on the synthesis of 1,3,4-oxadiazole derivatives and their evaluation for antioxidant and antimicrobial activities. The research highlighted the potential of these compounds in combating microbial infections and oxidative stress, indicating the broad applicability of 1,3,4-oxadiazole derivatives in medicinal chemistry F. Bassyouni et al., 2012.

  • Anticancer Activities

    Another research explored 1,2,4-oxadiazole derivatives for their anticancer activity, revealing some compounds to be as potent as known anticancer drugs against specific cancer cell lines. This study underscores the potential of oxadiazole derivatives in developing new anticancer therapies Ankur Vaidya et al., 2020.

Optical and Electronic Properties

  • Optical Properties

    Research on novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives has been conducted to study their fluorescence characteristics. These findings are crucial for applications in materials science, particularly in developing new luminescent materials Yan-qing Ge et al., 2014.

  • Electron-Transporting Material for OLEDs

    A study synthesized a bis(1,3,4-oxadiazole) system and investigated its use as an electron-injection/hole-blocking layer in organic light-emitting diodes (OLEDs). The research contributes to the advancement of materials for more efficient OLEDs Changsheng Wang et al., 2001.

Molecular Docking and Biological Evaluation

  • Molecular Docking and Antimicrobial Activities: A study on the design, synthesis, molecular docking, and biological evaluation of novel benzoxazole derivatives linked with 1,3,4-oxadiazole showed promising antimicrobial, antioxidant, and antitubercular activities. This research highlights the importance of structural activity relationships and molecular docking in drug discovery A. Fathima et al., 2021.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve modifying its structure to enhance its properties or reduce potential toxicity .

properties

IUPAC Name

5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[(2,5-dimethylphenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-14-3-4-15(2)18(9-14)12-26-11-17(6-8-21(26)27)23-24-22(25-30-23)16-5-7-19-20(10-16)29-13-28-19/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBTVJGOOJCCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylbenzyl)pyridin-2(1H)-one

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